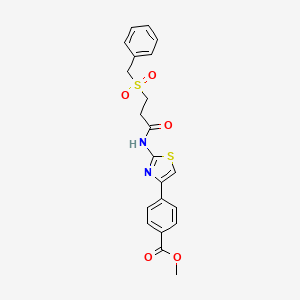

4-(2-(3-(苄基磺酰基)丙酰胺)噻唑-4-基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

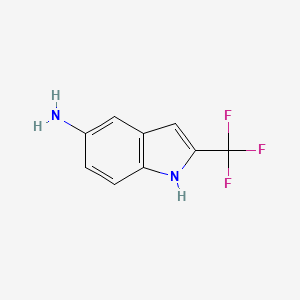

The synthesis of benzothiazole derivatives, which include “Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of “Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate” is complex, contributing to its versatility in scientific research. The compound’s structure is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Chemical Reactions Analysis

The compound “Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate” is involved in complex chemical reactions. For instance, it has been found to competitively inhibit Malate Dehydrogenase (MDH) 1 and MDH2, enzymes that play a crucial role in cancer metabolism .科学研究应用

合成与药学

该化合物可能参与各种治疗剂和研究化学品的合成。具有相似结构的化合物已被合成并评估了各种生物活性,包括抗炎、镇痛、抗氧化、抗癌和抗 HCV 剂。例如,新型磺酰衍生物已被合成并显示出中度至显着的抗菌、抗真菌和抗结核活性,表明类似的化合物可以作为针对传染病和癌症的药物发现工作中的潜在先导(Küçükgüzel 等人,2013 年;G. V. Suresh Kumar 等人,2013 年)。

癌症治疗的光动力疗法

已经研究了相关化合物在癌症治疗光动力疗法 (PDT) 中的光敏化特性。这些研究的重点是光激活后产生单线态氧或其他活性氧的化合物,然后这些化合物可以在癌组织中诱导细胞死亡。例如,用苯磺酰胺基团取代的新型锌酞菁衍生物显示出很高的单线态氧量子产率,使其成为 PDT 的有希望的候选者(Pişkin 等人,2020 年)。

材料科学与有机化学

在材料科学和有机化学领域,具有相似官能团的化合物已被用于合成新型材料和化学中间体。例如,Friedel-Crafts 磺酰化反应已被用于合成二芳基砜,展示了含磺酰基化合物在创建复杂有机分子中的用途(Nara 等人,2001 年)。

缓蚀

磺酰基衍生物也因其作为缓蚀剂的潜力而被探索,可为金属在恶劣环境中提供保护。这些化合物作为缓蚀剂的有效性取决于它们的分子结构和取代基的性质,这会影响它们在金属表面的吸附及其与腐蚀剂的相互作用(Ammal 等人,2018 年)。

作用机制

Target of Action

The primary targets of Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate are the enzymes Malate Dehydrogenase 1 and 2 (MDH1 and MDH2) . These enzymes play a crucial role in the citric acid cycle, also known as the Krebs cycle, which is a key metabolic pathway that unifies carbohydrate, fat, and protein metabolism .

Mode of Action

Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate interacts with its targets, MDH1 and MDH2, by competitively inhibiting them . This means that the compound competes with the substrate for the active site of the enzyme, thereby reducing the rate of the reaction .

Biochemical Pathways

By inhibiting MDH1 and MDH2, Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate affects the citric acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy. The inhibition of MDH1 and MDH2 can disrupt this cycle, leading to a decrease in energy production and potentially affecting other downstream metabolic processes .

Result of Action

The result of Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate’s action is the inhibition of mitochondrial respiration and hypoxia-induced HIF-1α accumulation . This could lead to a decrease in energy production in cells and potentially inhibit tumor growth .

未来方向

属性

IUPAC Name |

methyl 4-[2-(3-benzylsulfonylpropanoylamino)-1,3-thiazol-4-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S2/c1-28-20(25)17-9-7-16(8-10-17)18-13-29-21(22-18)23-19(24)11-12-30(26,27)14-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRMEDCXZFLKOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(3,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide](/img/structure/B2561669.png)

![[tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester](/img/structure/B2561670.png)

![2-(2-amino-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2561672.png)

![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2561673.png)

![5-{3-[(4-Ethylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2561674.png)

![Methyl 3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2561679.png)